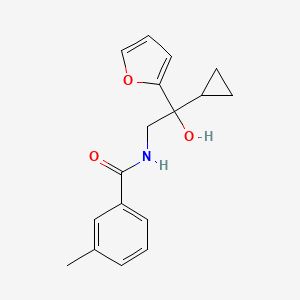

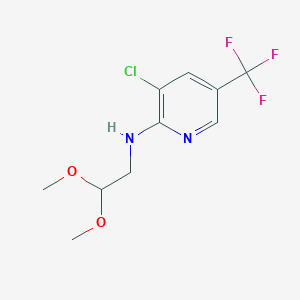

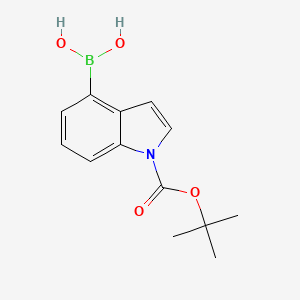

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as BMT-047, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-047 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This interaction plays a crucial role in the development and progression of various cancers, making BMT-047 a promising candidate for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Medicinal Chemistry

Orally Bioavailable KCNQ2 Potassium Channel Opener : Compounds structurally related to "N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide" have been synthesized as orally bioavailable KCNQ2 potassium channel openers. One such compound demonstrated significant activity in a rat model of migraine, reducing the total number of cortical spreading depressions induced by potassium chloride, suggesting potential therapeutic applications in neurological disorders (Wu et al., 2003).

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant was described, showcasing the potential of related chemical structures in the development of new therapeutic agents (Brands et al., 2003).

Catalytic Applications

Rhodium(III) Complexes as Efficient Catalysts : Compounds with morpholine and thiophene units have been used to synthesize Rhodium(III) complexes, which efficiently catalyze the transfer hydrogenation reaction of ketones. This highlights their utility in catalysis, potentially offering new pathways for chemical synthesis and industrial applications (Singh et al., 2010).

Novel Synthetic Routes and Chemical Transformations

Copper-Catalyzed Coupling Reactions : Utilizing thiophene and morpholine groups, researchers have developed effective catalyst systems for amidation reactions, indicating the role of similar compounds in facilitating novel synthetic routes for producing complex organic molecules (De et al., 2017).

Antimicrobial and Antitumor Agents

Synthesis and Characterization as Antimicrobial Agents : Research on quinazoline derivatives incorporating morpholine groups has explored their potential as antimicrobial agents, underscoring the significance of structurally related compounds in the development of new treatments for infections (Desai et al., 2007).

Potential Anti-Tumor Agents : The synthesis of novel compounds incorporating the thiophene moiety has been investigated for their anti-tumor activities, demonstrating the broad applicability of related chemical structures in cancer research (Gomha et al., 2016).

Eigenschaften

IUPAC Name |

N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-17(16-6-11-26-14-16)22-7-9-25-10-8-22/h1-6,11,14,17H,7-10,12-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVMBIKTHHKQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2581798.png)

![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B2581800.png)

![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2581805.png)